N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide
Description
N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclobutyl ring, a piperidinone moiety, and an acetamide group, which may contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-3-19-12-8-11(9-12)16(2)14(18)7-10-5-4-6-13(17)15-10/h10-12H,3-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPOAQNFCJHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N(C)C(=O)CC2CCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst.
Synthesis of the Piperidinone Moiety: The piperidinone ring can be synthesized through a series of steps including amination, cyclization, and oxidation reactions starting from a suitable precursor such as 1,5-diaminopentane.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclobutyl ring or the piperidinone moiety using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium ethoxide, other alkoxides
Major Products
Oxidation Products: Oxidized derivatives of the cyclobutyl ring or piperidinone moiety
Reduction Products: Reduced forms of the piperidinone ring
Substitution Products: Compounds with different alkoxy groups replacing the ethoxy group
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Pharmacology: Studies can investigate its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.
Materials Science: The unique structural features of the compound may make it useful in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Molecular Pathways: The compound could influence various molecular pathways, such as those involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide can be compared with other compounds that have similar structural features or biological activities:
This compound vs. This compound: This comparison highlights the unique aspects of the compound, such as its specific substituents and their effects on reactivity and biological activity.
Similar Compounds:
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new compounds with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
